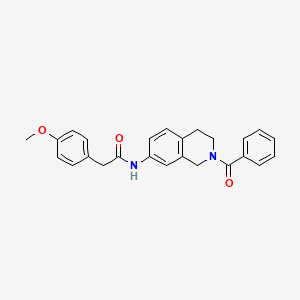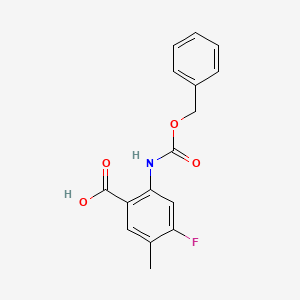![molecular formula C23H21N5O3 B2796976 2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide CAS No. 941908-92-5](/img/structure/B2796976.png)
2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide” is a synthetic compound with potential biological activity. It contains a pyrano[2,3-d]pyrimidine-2,4-dione scaffold and a phenethylacetamide group. The compound has been investigated for its inhibitory activity against Poly (ADP-ribose) polymerases-1 (PARP-1) , which are involved in DNA repair damage. PARP-1 inhibitors have been used in combination with DNA-damaging cytotoxic agents to compromise cancer cell DNA repair mechanisms, leading to genomic dysfunction and cell death .
Synthesis Analysis
The synthesis of this compound involves the reaction of a cyclic compound containing an active methylene group with thiophen-2-carbaldehyde and malononitrile in a solution of water:ethanol. The resulting product is 2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide .
Molecular Structure Analysis
The molecular formula of this compound is C21H16FN5O3, and its molecular weight is 405.389 g/mol. The structure includes a pyrano[2,3-d]pyrimidine-2,4-dione core and a phenethylacetamide group. The compound contains two nitrogen atoms, one of which is pyrrole-type nitrogen. It is amphoteric, showing both acidic and basic properties.
Chemical Reactions Analysis
The compound has been subjected to reaction with phenyl isothiocyanate in dry pyridine to furnish the corresponding 3-phenyl-10-(thiophen-2-yl)-2-thioxo-2,3-dihydro-1H-pyrano[2,3-d]pyrimidine. The mechanism of alkylation with amide acetals has also been reported .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Antibacterial Activity
A series of compounds, including variations similar to the specified chemical structure, have been synthesized to explore their potential antibacterial properties. For instance, the synthesis of 3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones has been investigated, with findings indicating antistaphylococcal activity, suggesting a potential application in combating bacterial infections (Kostenko et al., 2008).
Antiviral Research
Another significant application is in antiviral research, where derivatives of pyrazolo[3,4-d]pyrimidines have been synthesized and tested for their activity against the hepatitis B virus (HBV), showing moderate to high antiviral activities (El‐Sayed, Ramiz, & Abdel-Rahman, 2009). This highlights the compound's relevance in developing new therapeutic agents for HBV.
HIV-1 Protease Inhibitors
Compounds incorporating pyrimidine bases as P2 ligands, related to the given chemical structure, have shown to enhance the potency of HIV-1 protease inhibitors. This is especially significant in enhancing activity against drug-resistant HIV-1 variants, indicating a promising avenue for the development of more effective treatments for HIV (Zhu et al., 2019).
Synthetic Pathways for Heterocyclic Compounds
The compound's structural motif is a key intermediate in synthesizing various heterocyclic compounds, which are crucial in medicinal chemistry for their diverse biological activities. The synthesis and reactivity of similar structures have been extensively studied to develop new synthetic pathways for creating novel heterocyclic derivatives with potential pharmaceutical applications (Kostenko, Lipunov, Kaigorodova, & Konyushkin, 2007).
Antimicrobial Activities
Newly synthesized compounds, incorporating motifs similar to the specified chemical structure, have been evaluated for their antimicrobial activities. These studies have highlighted the compounds' effectiveness against a range of bacterial strains, suggesting their utility in developing new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).
properties
IUPAC Name |
2-[2,4-dioxo-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c29-20(25-14-10-17-5-2-1-3-6-17)16-27-19-7-4-11-26-21(19)22(30)28(23(27)31)15-18-8-12-24-13-9-18/h1-9,11-13H,10,14-16H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHJBFUJSHBVDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=NC=C4)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

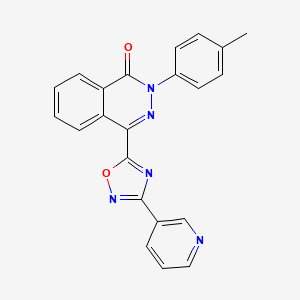
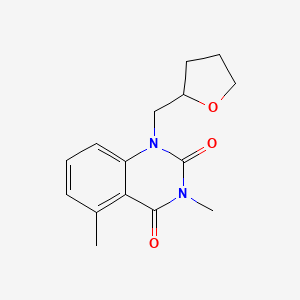
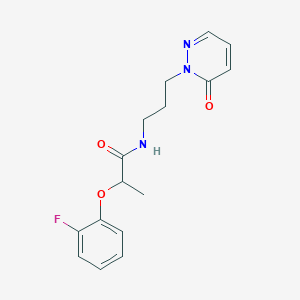
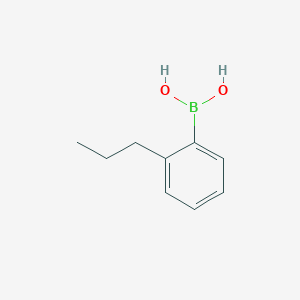
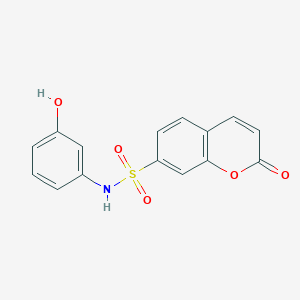
![N'-(diphenylmethylene)-2-[(4-methylphenyl)sulfanyl]propanohydrazide](/img/structure/B2796905.png)
![2-[(10-cyanopyrido[1,2-a]indol-3-yl)oxy]-N-(2-furylmethyl)acetamide](/img/structure/B2796906.png)
![8-(3,4-dimethoxyphenethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2796907.png)
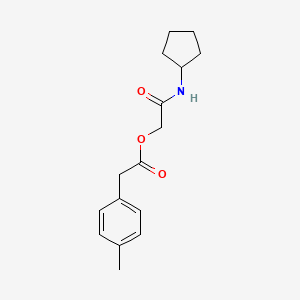
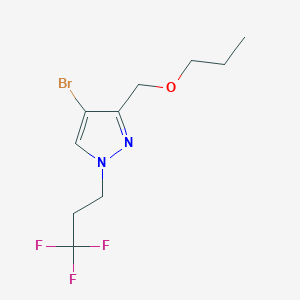
![Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B2796913.png)
